![molecular formula C15H14Cl2N2O B4630913 1-(3,4-dichlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4630913.png)
1-(3,4-dichlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves regiospecific reactions, highlighting the precision required in forming such compounds. For instance, Kumarasinghe et al. (2009) detailed the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, emphasizing the regiospecific nature of these reactions and the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with various functional groups influencing the overall conformation and stability. For example, Sivakumar et al. (2020) conducted molecular spectroscopic assembly and molecular docking analysis on a novel pyrazole derivative, revealing insights into intramolecular interactions and molecular stability (Sivakumar et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can lead to the formation of hydrogen-bonded chains, as shown in compounds similar to the one of interest, highlighting the potential for intricate molecular interactions (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Scientific Research Applications
Chlorophenols in Municipal Solid Waste Incineration
Research on chlorophenols, which are structurally related to the query compound, focuses on their role as precursors to dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). Chlorophenols are noted for their formation through various pathways, including incomplete combustion and oxidative conversion, and have been studied as precursors to polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/F) formation. This review highlights the correlation between chlorophenol concentrations and those of other potential precursors and dioxins in MSWI processes, suggesting potential research applications in environmental monitoring and management of hazardous by-products in waste incineration processes (Peng et al., 2016).
Polychlorinated Diphenyl Ethers (PCDEs): Environmental Levels, Toxicity, and Human Exposure
PCDEs, structurally related to PCBs and PCDFs, exhibit widespread environmental occurrence due to their presence as impurities in chlorophenol preparations. This review emphasizes the importance of studying such compounds for their environmental levels, toxicity, and potential human exposure, with a call for further research on experimental toxicity, dietary intake, and human health effects. This suggests potential research applications in assessing the environmental and health impacts of chlorinated aromatic compounds (Domingo, 2006).
Parabens in Aquatic Environments
The occurrence, fate, and behavior of parabens in aquatic environments have been reviewed, highlighting their presence at low concentrations in effluents of wastewater treatment plants and their ubiquity in surface water and sediments. This review underscores the need for research on the environmental behavior of synthetic organic compounds, including those related to the query compound, and their potential endocrine-disrupting effects (Haman et al., 2015).
properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-12(10(2)19(3)18-9)5-7-15(20)11-4-6-13(16)14(17)8-11/h4-8H,1-3H3/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKGIMTYKRXBTA-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dichlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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